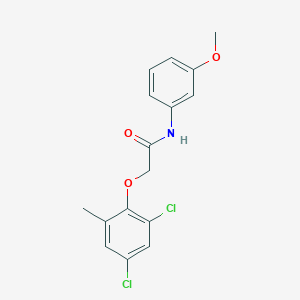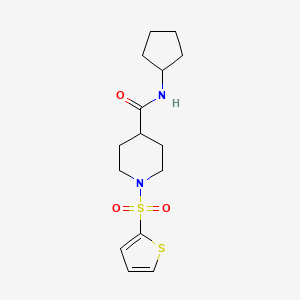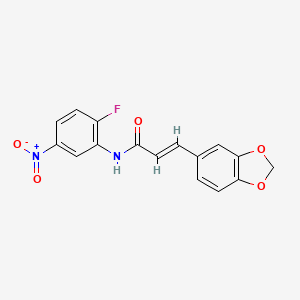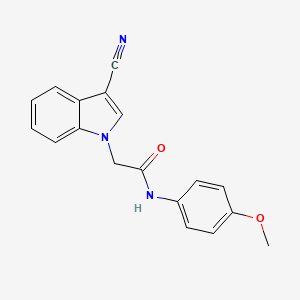![molecular formula C19H24N2O3 B5722739 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as F15599, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol acts as a selective agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been associated with anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to have high selectivity for the 5-HT1A receptor, which may reduce the risk of side effects associated with non-selective serotonin receptor agonists.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin in certain brain regions, including the prefrontal cortex and hippocampus. This effect may contribute to the anxiolytic and antidepressant effects of this compound. This compound has also been shown to decrease the activity of certain brain regions that are involved in the regulation of stress and anxiety, such as the amygdala and hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
Future research on 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol could focus on its potential therapeutic applications in various fields, including psychiatry, oncology, and neurology. Additionally, further studies could investigate the mechanisms underlying the anxiolytic, antidepressant, and antipsychotic effects of this compound, as well as its potential side effects and interactions with other drugs. Finally, the development of more potent and selective analogs of this compound could enhance its usefulness as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxyphenylpiperazine with 5-methoxy-2-nitrophenol in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic properties in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, this compound has been investigated as a potential treatment for schizophrenia and other psychotic disorders. In oncology, this compound has been studied for its potential to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-8-7-15(18(22)13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHZUBKSJRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)



![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)